5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine
Description
Properties
Molecular Formula |
C13H20BrN |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3,3-dimethylpentan-1-amine |
InChI |
InChI=1S/C13H20BrN/c1-13(2,9-10-15)8-7-11-3-5-12(14)6-4-11/h3-6H,7-10,15H2,1-2H3 |
InChI Key |
FXZSXNBKBHTHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)Br)CCN |
Origin of Product |
United States |
Preparation Methods
General Considerations
The synthesis of 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine involves two key synthetic challenges:
- Construction of the 3,3-dimethylpentyl amine backbone.
- Introduction of the 4-bromophenyl substituent at the 5-position.
Several synthetic routes have been reported or can be adapted from related compounds, focusing on:
- Alkylation of amines.
- Cross-coupling reactions (e.g., Negishi or Suzuki couplings) to install the aryl bromide.
- Functional group transformations (e.g., reduction, amination).
Preparation via Negishi Coupling and Hydrolysis
A notable method involves the use of a Negishi coupling reaction to replace a bromine substituent on a pyridine or phenyl ring with a methyl or alkyl group, followed by hydrolysis to reveal the amine functionality.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| (a) Formation of directing group on amine | React 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine | Solvent: 2-propanol or 2-methyltetrahydrofuran; Temp: 70-80 °C | Forms (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide |
| (b) Negishi coupling | React compound (IV) with methyl zinc compound in presence of nickel catalyst (e.g., NiCl2 with ligands like dppm, binap) | Room temp to moderate heat | Replaces 3-bromo substituent with methyl group |
| (c) Hydrolysis | Acidic hydrolysis to remove directing group and regenerate amine | Acidic aqueous conditions | Provides final amine compound |
This process is adaptable for large scale manufacturing and minimizes side products without the use of palladium catalysts, which is advantageous for cost and environmental reasons.
Reductive Amination and Alkylation Routes
Alternative synthetic approaches involve the use of reductive amination to introduce the amine group on a pre-formed bromophenyl pentanone or aldehyde intermediate.
- Starting from 4-bromobenzaldehyde or 4-bromophenylacetone derivatives.
- Reductive amination with a suitable amine source (e.g., ammonia or primary amines) using reducing agents like sodium triacetoxyborohydride (Na(OAc)3BH) or sodium borohydride (NaBH4).
- This method allows the introduction of the 3,3-dimethylpentan-1-amine side chain by using appropriate aldehyde or ketone precursors bearing the dimethyl groups.
This approach is supported by literature on synthesis of related aryl-substituted amines and is widely used due to operational simplicity and high selectivity.
Bromination and Halogenation Techniques
Detailed Reaction Conditions and Catalysts
Catalysts and Ligands for Negishi Coupling
Solvents and Temperatures
| Step | Solvent | Temperature Range | Notes |
|---|---|---|---|
| Directing group formation | 2-propanol, 2-methyltetrahydrofuran | 70-80 °C | Optimized for high conversion |
| Negishi coupling | Tetrahydrofuran (THF) or similar | Room temp to moderate heat | Avoids palladium catalysts |
| Hydrolysis | Acidic aqueous media | Ambient to reflux | Removes directing group to reveal amine |
Purification and Isolation
- Chromatography (e.g., silica gel column chromatography) is commonly used to purify intermediates and final products.
- Crystallization techniques can be employed for final compound isolation, enhancing purity and yield.
- The compound's amine functionality allows for salt formation (e.g., hydrochloride salts) to facilitate purification and handling.
Summary Table of Preparation Methods
| Method | Key Reactions | Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Negishi coupling followed by hydrolysis | Directing group installation, Ni-catalyzed methylation, acidic hydrolysis | NiCl2 with phosphine ligands, methyl zinc reagents | High yield, scalable, avoids Pd catalysts | Requires multi-step synthesis, sensitive to moisture |
| Reductive amination | Aldehyde/ketone + amine + Na(OAc)3BH or NaBH4 | Sodium triacetoxyborohydride, sodium borohydride | Simple, high selectivity, mild conditions | Requires suitable carbonyl precursors |
| Electrophilic bromination | Aromatic substitution with Br2 | Br2, Lewis acids (AgNO3, Pb(NO3)2) | Regioselective bromination | Potential for over-bromination, requires control |
Research Findings and Practical Notes
- The Negishi coupling approach is favored for its adaptability to large scale synthesis and high regioselectivity in replacing bromine substituents with alkyl groups without palladium catalysts.
- Reductive amination provides a versatile route to install the amine group on various bromophenyl precursors, allowing structural diversity.
- Bromination methods must be carefully controlled to avoid polybromination and to ensure the bromine is introduced at the correct position on the phenyl ring.
- Iron-catalyzed aminative difunctionalization reactions present emerging methodologies for direct amine installation on alkenes, potentially applicable in future syntheses of such amines.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of phenyl derivatives or reduced amine products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine is used as a building block in organic synthesis. Its bromophenyl group allows for further functionalization, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of bromophenyl derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromophenyl group may facilitate binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazole derivatives. Key comparisons are outlined below:
Structural and Functional Analogues
Key Comparative Insights
Anti-inflammatory Activity :
- 1,3,4-Oxadiazole derivatives (e.g., IIIa and IIIb) with bromophenyl groups exhibit 59.5–61.9% inhibition of carrageenan-induced edema, comparable to indomethacin (64.3%) . The pentanamine backbone in the target compound may similarly modulate inflammatory pathways, though empirical data are lacking.
- Toxicity : The Severity Index (SI) for IIIa (0.75) and IIIb (0.83) is lower than that of indomethacin (2.67), suggesting safer profiles .
Anticancer Potential: 1,3,4-Thiadiazoles with bromophenyl and electron-withdrawing substituents (e.g., Cl, NO₂) show enhanced activity against breast cancer cells. Substituent electronegativity correlates with improved target binding . The dimethyl groups in 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine could sterically hinder interactions, but its flexible chain might allow better penetration than rigid heterocycles.
Computational Analysis: Pyrazole derivatives (e.g., 4-(4-bromophenyl)-1-tert-butyl-3-methylpyrazol-5-amine) have been studied using density functional theory (DFT), revealing insights into electronic properties and nonlinear optical behavior . Similar DFT approaches (e.g., Becke’s hybrid functional ) could predict the target compound’s reactivity and stability.
Structural Modifications :
- Replacement of the pentanamine chain with heterocycles (e.g., oxadiazole) alters bioactivity. For instance, oxadiazole derivatives prioritize anti-inflammatory effects, while thiadiazoles favor anticancer activity .
- Cyclopentane-containing analogs (e.g., 1-(4-bromo-3-methylphenyl)cyclopentan-1-amine) demonstrate how ring constraints affect molecular conformation and target engagement .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Bromophenyl)-3,3-dimethylpentan-1-amine, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via reductive amination or alkylation of intermediate brominated aryl precursors. For example, LiAlH₄ is commonly used for reducing imine intermediates to amines, as demonstrated in analogous syntheses where LiAlH₄ achieved a 61% yield in a similar reduction step . Grignard reagents or organoboron compounds may also be employed to introduce the 4-bromophenyl group. Solvent selection (e.g., anhydrous ether) and temperature control (e.g., ice bath for exothermic steps) are critical for optimizing yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the amine and aromatic proton environments. Infrared (IR) spectroscopy confirms the presence of N-H stretches (≈3300 cm⁻¹) and C-Br bonds (≈600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₈BrN), while X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related brominated amine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final reduction step?
- Methodological Answer : Low yields during reduction (e.g., LiAlH₄) often stem from incomplete imine formation or side reactions. Pre-purification of intermediates via column chromatography improves starting material quality. Alternative reductants like NaBH₄ with NiCl₂ catalysis may offer milder conditions. Kinetic studies using in-situ monitoring (e.g., FT-IR or HPLC) help identify optimal reaction times and minimize over-reduction .
Q. How do structural modifications (e.g., substituent position on the aryl ring) affect biological activity in related compounds?
- Methodological Answer : Comparative studies on analogs show that bromine’s position (para vs. meta) significantly impacts receptor binding. For example, para-bromo substitution enhances steric bulk and electron-withdrawing effects, altering interactions with enzymes like monoamine oxidases. Computational modeling (e.g., molecular docking) predicts binding affinities, while in vitro assays (e.g., enzyme inhibition) validate these effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from purity variations or assay conditions. Rigorous purity assessment (≥95% via HPLC) and standardized bioassays (e.g., fixed pH, temperature) are essential. Meta-analyses of structure-activity relationships (SAR) can identify confounding variables, such as solvent polarity in solubility-limited assays .
Q. How can computational methods predict this compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or pkCSM estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Molecular dynamics simulations model interactions with cytochrome P450 enzymes, predicting metabolic pathways. These methods guide lead optimization by prioritizing derivatives with favorable ADME profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
